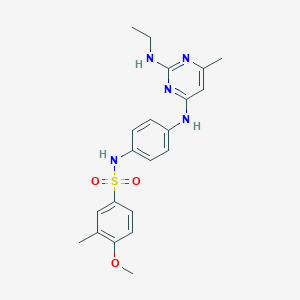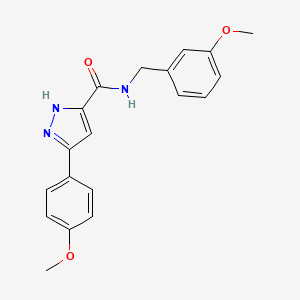![molecular formula C25H20F2N4O3 B11304903 N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304903.png)
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide, often referred to as FQX-1 , is a complex organic compound with a fascinating structure. Let’s break it down:
- The N-(4-fluorobenzyl) group indicates a benzyl moiety substituted with a fluorine atom.
- The N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl) portion is a quinoxaline derivative containing an amino group, an oxoethyl group, and a fluorophenyl substituent.
Métodos De Preparación
Synthetic Routes: The synthesis of FQX-1 involves several steps, including condensation reactions, cyclizations, and functional group transformations. While I don’t have specific synthetic details, researchers likely employ established methods to assemble this intricate molecule.
Industrial Production: Industrial-scale production of FQX-1 would require optimization for yield, cost, and safety. Companies might use continuous flow processes or batch reactions to produce this compound efficiently.
Análisis De Reacciones Químicas
FQX-1 likely participates in various chemical reactions:
Oxidation: The quinoxaline core could undergo oxidation, potentially leading to new functional groups.
Reduction: Reduction reactions might modify the amino or oxoethyl groups.
Substitution: Substituents on the benzyl and quinoxaline rings could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
FQX-1’s versatility makes it valuable in multiple fields:
Medicine: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Chemistry: It serves as a synthetic building block for more complex molecules.
Biology: FQX-1 may interact with cellular pathways, affecting cell growth or signaling.
Mecanismo De Acción
The precise mechanism remains an active area of study. FQX-1 likely interacts with specific protein targets, modulating cellular processes. Further research is needed to elucidate its exact mode of action.
Comparación Con Compuestos Similares
While FQX-1 is unique due to its specific substitution pattern, similar compounds include other quinoxalines, benzyl derivatives, and kinase inhibitors. FQX-1’s distinct structure sets it apart.
Propiedades
Fórmula molecular |
C25H20F2N4O3 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20F2N4O3/c1-16(32)30(14-17-6-8-18(26)9-7-17)24-25(34)31(22-5-3-2-4-21(22)29-24)15-23(33)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,33) |
Clave InChI |
LGFCXVOQGCWMLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11304823.png)
![5-(Butan-2-ylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11304825.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11304829.png)
![6-chloro-7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11304837.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304849.png)

![N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304852.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)


![3,5-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304884.png)
![N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304889.png)
![4-(2,3-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304901.png)
